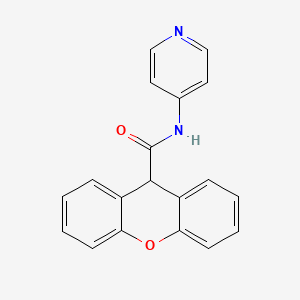

N-(pyridin-4-yl)-9H-xanthene-9-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H14N2O2 |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

N-pyridin-4-yl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C19H14N2O2/c22-19(21-13-9-11-20-12-10-13)18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)18/h1-12,18H,(H,20,21,22) |

InChI Key |

MGHLZEVMIBMMIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=NC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Pyridin 4 Yl 9h Xanthene 9 Carboxamide

General Synthetic Pathways to Xanthene-9-carboxamides

The synthesis of xanthene-9-carboxamides, including the title compound, fundamentally relies on two key stages: the formation of the amide bond and the construction or functionalization of the xanthene core.

Amide Bond Formation Strategies: Coupling Reagents and Reaction Conditions

The crucial step in the synthesis of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is the formation of the amide bond between 9H-xanthene-9-carboxylic acid and an amine. This transformation is typically achieved through the activation of the carboxylic acid moiety.

A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, usually by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, in this case, 4-aminopyridine, to yield the final carboxamide. researchgate.net Another widely used approach is the direct coupling of the carboxylic acid and the amine using a variety of coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and suppress racemization in chiral substrates. Other effective coupling systems include carbonyldiimidazole (CDI). researchgate.net

The choice of solvent and base is critical for the efficiency of the coupling reaction. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are frequently used. Organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are often added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.

| Coupling Reagent | Additive | Base | Solvent | Typical Conditions |

| SOCl₂/Oxalyl Chloride | - | Pyridine (B92270), TEA | DCM, Toluene | 0 °C to reflux |

| DCC, EDC | HOBt, DMAP | TEA, DIPEA | DCM, DMF | Room Temperature |

| CDI | - | - | THF, DMF | Room Temperature |

| HATU | - | DIPEA | DMF | Room Temperature |

This table provides a summary of common reagents and conditions for amide bond formation.

Xanthene Core Construction and Functionalization

The precursor, 9H-xanthene-9-carboxylic acid, is a key intermediate. A straightforward method for its preparation starts from xanthone (B1684191), which is reduced to xanthene. The xanthene is then deprotonated at the C9 position using a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching with carbon dioxide to introduce the carboxylic acid group. google.com An alternative route involves the Huang-Minlon reduction of xanthone to xanthene, followed by salt formation with a strong base and subsequent carbonation at low temperatures. google.com

The xanthene nucleus itself can be constructed through various cyclization strategies. One common approach is the acid-catalyzed condensation of a benzophenone (B1666685) derivative with electron-rich aromatic compounds. nih.gov Another method involves the reaction of ortho-hydroxychalcones with arynes, which proceeds through a tandem nucleophilic attack and intramolecular Michael addition to form 9-substituted xanthenes. nih.gov These methods allow for the introduction of substituents on the aromatic rings of the xanthene core, providing a route to functionalized analogues.

Targeted Derivatization and Scaffold Modification Approaches

To explore the structure-activity relationships and optimize the properties of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, extensive derivatization of the scaffold has been undertaken. These modifications can be broadly categorized into changes in the heterocyclic moiety, the xanthene nucleus, and the linker region, as well as considerations of stereochemistry.

Introduction and Modification of Heterocyclic Moieties (e.g., Pyridine, Pyrimidine (B1678525), Thiazole, Oxazole (B20620), Tetrazole)

A primary strategy for derivatization involves replacing the pyridine ring with other heterocyclic systems to modulate the electronic and steric properties of the molecule. This is achieved by coupling 9H-xanthene-9-carboxylic acid with various amino-substituted heterocycles.

Pyridine and Pyrimidine: The synthesis of analogues with different pyridine isomers or with pyrimidine moieties allows for the investigation of the impact of the nitrogen atom's position on biological activity. For instance, coupling with 2-aminopyrimidine (B69317) or 4-aminopyrimidine (B60600) can be achieved using standard amide bond formation protocols. nih.gov

Thiazole and Oxazole: Thiazole and oxazole rings are common bioisosteres in medicinal chemistry. The synthesis of N-(thiazol-2-yl)- and N-(oxazol-2-yl)-9H-xanthene-9-carboxamides has been reported. nih.govnih.gov For example, fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides have been synthesized as potent and orally available mGlu1 receptor enhancers. nih.gov

Tetrazole: Tetrazoles are often used as bioisosteric replacements for carboxylic acids, but they can also be incorporated as amide isosteres. The synthesis of 9H-xanthene-9-carboxylic acid (2H-tetrazol-5-yl)-amides has been accomplished, demonstrating the versatility of this scaffold in accommodating diverse five-membered heterocyclic systems. nih.gov

| Heterocyclic Amine | Resulting Derivative Class |

| 4-Aminopyridine | N-(pyridin-4-yl)-9H-xanthene-9-carboxamides |

| 2-Aminopyrimidine | N-(pyrimidin-2-yl)-9H-xanthene-9-carboxamides |

| 2-Aminothiazole | N-(thiazol-2-yl)-9H-xanthene-9-carboxamides |

| 2-Aminooxazole | N-(oxazol-2-yl)-9H-xanthene-9-carboxamides |

| 5-Aminotetrazole | N-(tetrazol-5-yl)-9H-xanthene-9-carboxamides |

This table illustrates the variety of heterocyclic moieties that can be introduced.

Strategic Modification of the Xanthene Nucleus and Linker Region

Functionalization of the tricyclic xanthene core offers another avenue for structural diversification. Substituents can be introduced onto the aromatic rings of the xanthene nucleus prior to the construction of the 9-carboxylic acid functionality. This allows for the synthesis of derivatives with modified lipophilicity, electronic properties, and steric bulk. For example, fluorinated xanthene derivatives have been prepared to improve pharmacokinetic properties. nih.gov

The carboxamide linker itself can be a point of modification. While direct modifications to the amide bond are less common, the concept of a "linker" in a broader sense can be applied by introducing spacers between the xanthene core and the heterocyclic moiety. This can be achieved by first synthesizing derivatives of 9H-xanthene-9-carboxylic acid with an extended chain (e.g., an amino acid) and then coupling the heterocyclic amine to the terminus of this chain. Such strategies are employed in drug design to optimize the distance and orientation between key pharmacophoric elements. nih.govbiosynth.com Sieber resin, which utilizes a xanthenyl derivative, has been employed in solid-phase synthesis to create an acid-labile linker for the generation of primary carboxamides. combichemistry.com

Chiral Synthesis and Stereochemical Considerations in Derivatives

The C9 position of the xanthene ring in N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers. The stereochemistry at this position can have a significant impact on the biological activity of the molecule. Therefore, methods for the preparation of enantiomerically pure or enriched compounds are of great interest.

One approach to obtaining single enantiomers is the chiral resolution of the racemic 9H-xanthene-9-carboxylic acid precursor. This can be achieved by forming diastereomeric salts with a chiral amine resolving agent. The diastereomers, having different physical properties, can then be separated by fractional crystallization, followed by acidification to recover the enantiomerically pure carboxylic acid. libretexts.org

Alternatively, asymmetric synthesis can be employed to directly produce enantiomerically enriched derivatives. For instance, chiral phosphoric acids have been used to catalyze the tandem asymmetric Michael-addition/cyclization of 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters, providing a route to enantioenriched 9-alkyl tetrahydroxanthenones, which are related structures. rsc.org While direct asymmetric synthesis of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide has not been extensively reported, these related methodologies suggest that chiral catalysts could be developed for the stereoselective construction of the C9-functionalized xanthene core.

Structure Activity Relationships Sar and Structural Correlates of Biological Activity

Influence of the Xanthene Core on Molecular Interactions

The tricyclic xanthene core is a foundational element of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, significantly dictating its interaction with biological targets. nih.govontosight.ai Xanthene and its derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The structure of this core, particularly its aromaticity and the substitution at the 9-position, plays a crucial role in its molecular interactions.

Role of Planar Aromaticity and Hydrophobic Interactions

The xanthene nucleus, composed of a central pyran ring fused to two benzene (B151609) rings, provides a large, planar, and aromatic surface. ontosight.ai This structural feature is pivotal for engaging in non-covalent interactions with biological macromolecules. The planar aromaticity facilitates π-π stacking interactions, a common binding motif with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within protein binding pockets. researchgate.net

Significance of Substituents at Position 9

The substituent at the C9 position of the xanthene ring is critical in modulating the compound's biological profile. This position is a key site for synthetic modification, and the nature of the group attached here strongly influences the molecule's physical, chemical, and biological properties. researchgate.net For the parent compound, this position holds the carboxamide group that links to the pyridine (B92270) moiety.

Contribution of the Carboxamide Linker to Conformational Flexibility and Hydrogen Bonding Capabilities

The carboxamide linker (-CONH-) serves as a crucial bridge between the rigid xanthene core and the pyridine ring. This linker is not merely a spacer but an active contributor to the molecule's biological activity due to its conformational properties and hydrogen bonding potential. ontosight.ai

The amide bond has a partial double-bond character, which restricts rotation and imparts planarity to the local C-C(=O)N-H fragment. However, the single bonds flanking the amide group allow for considerable rotational freedom. This flexibility enables the molecule to adopt various conformations, which is critical for finding an energetically favorable orientation within a binding site—the "bioactive conformation". nih.govnih.gov The entropic penalty associated with "freezing" a flexible linker into its bioactive conformation upon binding is a key consideration in drug design, but this flexibility is often necessary for the initial recognition and induced fit with the target. nih.gov

Moreover, the carboxamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.govescholarship.org Hydrogen bonds are highly directional and specific interactions that play a vital role in molecular recognition and the stability of ligand-receptor complexes. nih.gov The ability of the carboxamide linker to form one or more hydrogen bonds with amino acid residues in a protein's active site can significantly enhance binding affinity and selectivity. wikipedia.org Quantum chemical studies have shown that the nature of the atoms within the amide group (e.g., oxygen vs. sulfur) can modulate its hydrogen-bond donor capability. nih.gov

Impact of the Pyridine Moiety and Other Heterocyclic Substituents on Activity

The 4-pyridyl group in N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is a key pharmacophoric feature. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -OH or -NH groups) in the target protein. mdpi.com The position of the nitrogen atom within the aromatic ring (ortho-, meta-, or para-) can significantly influence the geometry of these interactions and, consequently, the biological activity. mdpi.comresearchgate.net

Pyridine is often used in drug design as a bioisostere for a phenyl ring. mdpi.comestranky.sk The introduction of the nitrogen atom alters the electronic distribution, increases polarity, and can improve properties such as aqueous solubility and metabolic stability compared to a simple benzene analog. mdpi.com The replacement of a benzene ring with a pyridine ring can lead to dramatic changes in activity, as demonstrated in the development of c-Met kinase inhibitors where an unsubstituted pyridine bioisostere was potent, while a trimethylpyridine analog was ineffective. mdpi.com

The choice of the heterocyclic ring is critical. Studies on related scaffolds have shown that replacing the pyridine with other heterocycles can fine-tune the activity. For example, in the development of mGlu1 receptor enhancers based on a xanthene-9-carboxamide scaffold, various heterocyclic amides like oxadiazoles, tetrazoles, and oxazoles were explored to optimize potency and pharmacokinetic profiles. nih.govnih.gov This highlights that the specific type of heterocycle and its substitution pattern are key variables in modulating the biological response.

| Molecular Fragment | Key Structural Feature | Contribution to Biological Activity | Potential Interactions |

|---|---|---|---|

| Xanthene Core | Planar, tricyclic aromatic system | Provides a scaffold for hydrophobic and aromatic interactions. | π-π stacking, van der Waals forces, hydrophobic interactions. |

| Substituent at C9 | Variable group (carboxamide in this case) | Modulates potency, selectivity, and pharmacokinetics. | Direct interaction with binding site residues; influences overall molecular conformation. |

| Carboxamide Linker | Amide bond (-CONH-) | Provides conformational flexibility and key hydrogen bonding sites. | Hydrogen bonding (donor and acceptor), allows for adoption of bioactive conformation. |

| Pyridine Moiety | Nitrogen-containing heterocycle | Acts as a key pharmacophore, influences solubility and metabolic properties. | Hydrogen bond acceptor (via nitrogen), π-π stacking. |

Examination of Key Physicochemical Parameters and Their Effects on Ligand Binding and Biological Response

The biological activity of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is ultimately governed by its ability to reach its target and bind effectively. This process is influenced by a range of physicochemical properties, including lipophilicity, polar surface area, and size.

Lipophilicity , often quantified as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It affects absorption, distribution, metabolism, excretion, and toxicity (ADMET). A balanced logP is crucial; while sufficient lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor solubility, high protein binding, and increased metabolic clearance. nih.gov The large hydrophobic xanthene core contributes significantly to the lipophilicity of the molecule.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is a good predictor of oral bioavailability. It is calculated from the surface contributions of polar atoms (typically oxygen and nitrogen). nih.gov The carboxamide group and the pyridine nitrogen are the main contributors to the TPSA of this compound. A general rule in drug design, the "3/75 rule," suggests that compounds with a ClogP less than 3 and a TPSA greater than 75 Ų are less likely to exhibit significant toxicity. nih.gov

| Parameter | Definition | Influence on Ligand Binding & Response | Key Contributing Moieties |

|---|---|---|---|

| Lipophilicity (logP) | Measure of a compound's solubility in a nonpolar solvent versus water. | Affects membrane permeability, solubility, and binding to hydrophobic pockets. High logP can lead to toxicity. | Xanthene Core |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Correlates with oral bioavailability and membrane penetration. Balances lipophilicity. | Carboxamide Linker, Pyridine Nitrogen |

| Molecular Weight (MW) | The mass of one molecule of a substance. | Affects diffusion and bioavailability. Lower MW is generally preferred for better drug-like properties. | Entire Molecule |

| Ligand Efficiency (LE) | Binding affinity per non-hydrogen atom. | Measures the quality of binding; helps in optimizing compounds to achieve high potency with minimal size. | Entire Molecule |

Molecular Mechanisms of Action and Target Engagement

Interactions with Specific Protein Kinases

While direct and specific inhibitory data for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide against a wide array of kinases is not extensively documented in publicly available literature, the broader class of carboxamide-containing molecules has been recognized for its potential as kinase inhibitors.

Research into structurally related carboxamide derivatives has indicated potential inhibitory activity against several protein kinases. For instance, certain pyrrole (B145914) carboxamides have been developed as inhibitors of Extracellular signal-regulated kinase 5 (ERK5), a key player in cellular proliferation and survival pathways. Similarly, various heterocyclic carboxamides have been investigated as inhibitors of Cell division cycle 7-related protein kinase (Cdc7), an essential regulator of DNA replication initiation. Haspin, a serine/threonine kinase crucial for proper chromosome alignment during mitosis, has also been a target for inhibitors with carboxamide moieties.

The potential for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide to influence cellular signaling and cell cycle regulation can be inferred from the known functions of its potential kinase targets. Inhibition of kinases like Cdc7 and Haspin by other small molecules has been shown to induce cell cycle arrest and apoptosis. For example, inhibition of Cdc7 prevents the initiation of DNA replication, leading to an S-phase arrest. Disruption of Haspin function leads to defects in chromosome segregation and mitotic catastrophe.

Some carboxamide derivatives have been demonstrated to cause cell cycle arrest in various cancer cell lines. However, in vitro studies specifically detailing the effects of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide on specific cellular signaling cascades or its precise impact on cell cycle progression are not extensively reported.

G-Quadruplex DNA Binding and Stabilization

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in the regulation of gene expression and telomere maintenance. The planar aromatic core of the xanthene scaffold present in N-(pyridin-4-yl)-9H-xanthene-9-carboxamide suggests a potential for interaction with these structures.

Studies on other xanthene and xanthone (B1684191) derivatives have shown that these classes of compounds can act as G-quadruplex stabilizing ligands. This interaction is typically mediated by π-π stacking between the aromatic system of the ligand and the G-tetrads of the quadruplex. Such stabilization can interfere with the normal function of G-quadruplex-containing regions, for example, by inhibiting the expression of oncogenes. While this suggests a plausible mechanism for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, direct experimental evidence of its binding and stabilization of G-quadruplex DNA is needed for confirmation.

Ligand-Protein Binding Interactions and Affinity Profiling

The binding of a ligand to its protein target is a critical determinant of its biological activity. The affinity of this interaction is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀).

For N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, specific binding affinity data for its interactions with protein kinases or other potential targets are not well-documented in the public domain. Computational docking studies on related xanthene derivatives suggest that they can bind to the ATP-binding pocket of kinases or interact with the grooves of G-quadruplex DNA. However, experimental validation of these binding modes and determination of the binding affinities for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide are necessary to fully characterize its target engagement profile.

Cellular Pathway Modulation Studies (e.g., effects on cell viability and proliferation in in vitro systems)

The ultimate biological effect of a compound is often assessed through its impact on cellular processes such as viability and proliferation. In vitro assays using various cell lines are standard methods for evaluating these effects.

While direct studies on the effects of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide on cell viability and proliferation are limited, research on other carboxamide and pyridine-containing compounds has demonstrated a wide range of biological activities, including anti-proliferative and cytotoxic effects in cancer cell lines. The potential mechanisms underlying these effects are varied and can include the induction of apoptosis and cell cycle arrest. Given the potential for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide to interact with targets involved in cell growth and survival, it is plausible that it could modulate these cellular pathways. However, dedicated in vitro studies are required to establish its specific effects and potency.

Exploration of Other Proposed Molecular and Cellular Mechanisms (e.g., glutamate (B1630785) release inhibition, neuroprotection in in vitro contexts)

While comprehensive research specifically elucidating the molecular and cellular mechanisms of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is limited in publicly accessible literature, the broader family of xanthene derivatives has been the subject of investigations into their neuroprotective potential. These studies provide a foundational context for proposing and exploring similar activities for this specific compound. The versatility of the xanthene scaffold is evident in its derivatives' diverse biological activities, which include neuroprotective, antitumor, and antimicrobial effects. researchgate.net

The neuroprotective effects of compounds based on the xanthene framework are thought to arise from their ability to mitigate key pathological processes in neurodegenerative diseases, such as oxidative stress and neuroinflammation. researchgate.net The inherent chemical structure of xanthene derivatives makes them attractive candidates for neurological applications.

In the context of understanding potential mechanisms of action for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide , it is informative to examine the activities of structurally related xanthene carboxamides. For instance, certain derivatives have been identified as potent antagonists of the CCR1 receptor, a chemokine receptor implicated in inflammatory responses. nih.gov While not directly demonstrating neuroprotection, the modulation of neuroinflammatory pathways is a critical aspect of protecting neuronal tissue.

Furthermore, other research has focused on the development of 9H-xanthene-9-carboxylic acid amides as positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1). nih.gov The glutamatergic system plays a crucial role in neuronal function and excitotoxicity, a common pathway in many neurodegenerative disorders. Positive allosteric modulators of mGlu1 receptors can enhance the receptor's response to its endogenous ligand, glutamate, which can have neuroprotective effects by modulating synaptic transmission and plasticity.

Although direct experimental data on N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is not available in the reviewed literature, the established activities of related xanthene derivatives suggest plausible avenues for its neuroprotective mechanisms. These could include the modulation of inflammatory pathways or an influence on glutamatergic neurotransmission. The following table summarizes the activities of some related xanthene carboxamide derivatives to provide a comparative perspective.

| Derivative | Target | Activity | Potential Relevance to Neuroprotection |

| Quaternarized xanthen-9-carboxamide | CCR1 Receptor | Antagonist | Modulation of neuroinflammation |

| 9H-xanthene-9-carboxylic acid amides | mGlu1 Receptor | Positive Allosteric Modulator | Regulation of glutamatergic neurotransmission and prevention of excitotoxicity |

It is important to emphasize that these are proposed mechanisms based on the activities of structurally similar compounds. Rigorous in vitro and in vivo studies are necessary to definitively characterize the molecular and cellular mechanisms of action of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide and to validate its potential as a neuroprotective agent.

Preclinical Biological Evaluation in Controlled Research Settings

In Vivo Preclinical Models (non-human)

In vivo studies in non-human models are essential for understanding the physiological effects of a compound in a whole organism. These models can provide insights into efficacy, pharmacokinetics, and potential toxicity before any consideration for human trials.

Animal xenograft models, where human tumor cells are implanted into immunocompromised animals, are a standard preclinical tool for evaluating the potential of anticancer compounds. researchgate.net These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

Despite the in vitro antiproliferative potential of the xanthene scaffold, a review of the available scientific literature did not yield any specific in vivo efficacy studies, such as xenograft models, for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide or its close xanthene-9-carboxamide analogs. Therefore, the in vivo antitumor activity of this specific compound remains to be determined.

Pharmacodynamic Evaluation in Non-Human Organisms

Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the pharmacodynamic properties of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide in non-human organisms. While research exists for compounds with similar structural motifs, such as other derivatives of 9H-xanthene-9-carboxamide, the specific pharmacodynamic profile of the N-(pyridin-4-yl) derivative remains uncharacterized in the accessible scientific record.

Utilization of In Vivo Models for Mechanism Elucidation (e.g., nerve conduction blockade in rat sciatic nerve)

There is no available published data from in vivo models to elucidate the mechanism of action of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide. Specifically, no studies were found that investigated its effects on nerve conduction, such as potential blockade in the rat sciatic nerve model. Methodologies for assessing nerve conduction blockade in rodents are well-established and involve the direct application of a substance to the exposed sciatic nerve and subsequent measurement of electrophysiological parameters like the amplitude and latency of compound muscle action potentials (CMAPs) and sensory nerve action potentials (SNAPs). However, there is no indication in the available literature that N-(pyridin-4-yl)-9H-xanthene-9-carboxamide has been evaluated using these or similar in vivo techniques.

Due to the absence of research data, no data tables on the pharmacodynamic effects or nerve conduction studies for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide can be generated at this time.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, this method can be instrumental in identifying potential protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex.

In a typical molecular docking workflow, the three-dimensional structure of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is docked into the binding site of a known protein target. The scoring function then estimates the binding affinity, with lower binding energies indicating a more stable interaction. These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. For instance, the nitrogen atom in the pyridine (B92270) ring and the amide group of the compound are potential hydrogen bond donors and acceptors, which can be critical for binding affinity and specificity.

A hypothetical docking study of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide against a panel of kinases, a common target for such scaffolds, could yield results as summarized in the table below.

| Target Kinase | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A | -9.8 | MET793, LYS745, ASP855 | H-Bond, Hydrophobic |

| Kinase B | -8.5 | PHE856, LEU718, VAL726 | Hydrophobic, Pi-Pi Stacking |

| Kinase C | -7.2 | GLU762, THR790 | H-Bond |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, MD simulations can be used to assess the conformational flexibility of the molecule and the stability of its binding to a protein target.

An MD simulation would typically start with the docked complex of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide and its target protein. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of each atom over a period of nanoseconds to microseconds. Analysis of the trajectory can reveal changes in the protein's conformation upon ligand binding and the stability of the key interactions identified in docking studies. A stable binding is often characterized by minimal deviation in the ligand's position (low root-mean-square deviation, RMSD) and persistent interactions with the protein's active site residues.

In Silico Target Fishing and Kinase Target Network Screening

In silico target fishing is a cheminformatics approach used to identify potential biological targets of a small molecule by comparing it to databases of known ligands with annotated targets. For N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, various ligand-based and structure-based target fishing methods can be employed. Ligand-based methods would involve screening the compound against databases of molecules with known biological activities based on structural similarity. Structure-based methods, or reverse docking, would involve docking the compound against a large library of protein structures to identify potential binding partners.

Given the prevalence of pyridine and carboxamide moieties in kinase inhibitors, a specific kinase target network screening would be a logical step. This involves computational screening against a panel of known kinase structures to predict a "kinome profile" for the compound, highlighting which kinases it is most likely to inhibit. This can help in understanding its potential therapeutic applications as well as predicting potential off-target effects.

Prediction of Molecular Properties for Research Applications

The physicochemical properties of a compound are crucial for its potential as a research probe or a therapeutic agent. Various computational models can predict these properties for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide. One of the most important properties is the logarithm of the partition coefficient (logP), which is a measure of a compound's lipophilicity. For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. While multiple factors influence BBB penetration, logP is a key consideration in the design of research probes for CNS targets.

Computational tools can predict the logP and other properties like topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These properties are often used in rule-of-five-based assessments of "drug-likeness."

| Molecular Property | Predicted Value |

| Molecular Weight | 314.34 g/mol |

| logP (cLogP) | 3.2 |

| Topological Polar Surface Area (TPSA) | 58.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

This table presents predicted data based on the chemical structure.

Protein and Gene Network Analysis in the Context of Compound Activity

Once potential protein targets for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide are identified through methods like target fishing, protein and gene network analysis can provide a broader biological context for the compound's potential effects. nih.gov This involves mapping the identified targets onto known protein-protein interaction (PPI) and gene regulatory networks.

By analyzing the network neighborhood of the predicted targets, researchers can infer the potential downstream signaling pathways and cellular processes that might be modulated by the compound. nih.gov For example, if the compound is predicted to bind to a specific kinase, network analysis can reveal the substrates of that kinase and the broader signaling cascades it participates in. This systems-level view can help in formulating hypotheses about the compound's mechanism of action and potential therapeutic indications. Tools like STRING and GeneMANIA are often used for such analyses. mdpi.comresearchgate.net

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org While a QSAR model cannot be built for a single compound, N-(pyridin-4-yl)-9H-xanthene-9-carboxamide could be included in a dataset of analogous compounds to develop such a model.

In a hypothetical scenario, if a series of xanthene-9-carboxamide derivatives were synthesized and tested for their inhibitory activity against a particular target, a QSAR model could be developed. nih.gov This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates these descriptors with the observed biological activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Advanced Analytical Methodologies for Characterization and Study

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of novel compounds. Techniques such as Fourier-transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provide detailed information about the functional groups, connectivity, and electronic properties of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide.

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is expected to exhibit several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band in the region of 3350-3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is anticipated to produce a strong absorption peak around 1680-1660 cm⁻¹.

Other significant signals include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the asymmetric C-O-C stretching of the xanthene ether linkage around 1250-1200 cm⁻¹, and the C-N stretching of the amide group. The presence of the pyridine (B92270) ring would contribute to C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3350 - 3300 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1660 |

| Aromatic/Pyridine (C=C, C=N) | Stretch | 1600 - 1400 |

| Xanthene Ether (C-O-C) | Asymmetric Stretch | 1250 - 1200 |

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide a detailed map of the hydrogen atoms. A downfield singlet corresponding to the amide (N-H) proton is expected, typically between δ 8.0 and 9.5 ppm. A unique singlet for the methine proton at the C9 position of the xanthene ring should appear around δ 5.0-5.5 ppm. The aromatic region (δ 7.0-8.5 ppm) would be complex, showing signals for the eight protons of the xanthene moiety and the four protons of the pyridin-4-yl group. The two protons of the pyridine ring adjacent to the nitrogen atom would be the most deshielded, appearing as a doublet at the lowest field in the aromatic region.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the amide is expected to resonate significantly downfield, around δ 170 ppm. rsc.org The methine carbon (C9) of the xanthene core would likely appear in the δ 45-55 ppm range. The spectrum would also display a series of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the xanthene and pyridine rings. Based on data from similar structures like N-(pyridin-4-yl)acetamide, the pyridine carbons attached to nitrogen (C2, C6) and the carbon attached to the amide nitrogen (C4) are expected at approximately δ 150 ppm and δ 146 ppm, respectively. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (C=O) | - | ~170 |

| Pyridine C-H (ortho to N) | > 8.0 (d) | ~150 |

| Amide N-H | 8.0 - 9.5 (s) | - |

| Xanthene/Pyridine Aromatic C-H | 7.0 - 8.0 (m) | 110 - 145 |

| Xanthene C9-H (methine) | 5.0 - 5.5 (s) | 45 - 55 |

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, which includes the xanthene and pyridine rings, is expected to absorb UV radiation. The spectrum would likely show strong absorption bands corresponding to π → π* transitions associated with the aromatic systems at lower wavelengths (typically 200-300 nm). A weaker absorption band at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen and the pyridine nitrogen, may also be observed. nih.gov The protonation of the xanthene or pyridine moieties can cause shifts in the absorption maxima, a phenomenon useful in studying the compound's acid-base properties. researchgate.net

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. The molecular formula of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is C₂₀H₁₄N₂O₂, corresponding to a molecular weight of 322.34 g/mol . ontosight.ai

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z of 322. Due to the presence of two nitrogen atoms, this peak adheres to the nitrogen rule (an even molecular weight for an even number of nitrogens). whitman.edu In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominently observed at m/z 323.

The fragmentation pattern provides valuable structural confirmation. A primary fragmentation pathway for amides is α-cleavage adjacent to the carbonyl group. libretexts.org This could lead to two major fragmentation routes:

Cleavage of the C9-carbonyl bond to generate the stable 9H-xanthenyl cation at m/z 181.

Cleavage of the carbonyl-nitrogen bond, which could lead to fragments related to the pyridine and amide moieties.

| m/z | Proposed Ion | Formula |

|---|---|---|

| 323 | [M+H]⁺ | [C₂₀H₁₅N₂O₂]⁺ |

| 322 | [M]⁺• | [C₂₀H₁₄N₂O₂]⁺• |

| 181 | [9H-Xanthenyl]⁺ | [C₁₃H₉O]⁺ |

Chromatographic Separation and Purity Profiling

Chromatographic techniques are vital for the separation of the target compound from reaction byproducts and starting materials, and for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and determining sample purity. For a compound of intermediate polarity like N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, a silica (B1680970) gel plate (e.g., Silica gel 60 F₂₅₄) would serve as the stationary phase. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane). researchgate.net The ratio can be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5. Visualization of the spot can be readily achieved under UV light (at 254 nm) due to the conjugated aromatic system. A single spot under various eluent conditions is a strong indicator of high purity.

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic and spectrometric methods provide information about connectivity, single-crystal X-ray crystallography offers unambiguous proof of structure and reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide has not been reported in the surveyed literature, data from related structures, such as methyl 9H-xanthene-9-carboxylate and lanthanide complexes of xanthene-9-carboxylic acid, can be used for prediction. researchgate.netacs.org The xanthene tricycle is not planar but adopts a bent or butterfly conformation. researchgate.net The crystal packing would likely be dominated by intermolecular hydrogen bonding. A strong hydrogen bond could form between the amide N-H donor of one molecule and a strong acceptor on an adjacent molecule, such as the carbonyl oxygen (forming a chain or dimer) or the basic nitrogen atom of the pyridine ring. These interactions dictate the supramolecular architecture of the compound in its crystalline form.

Potential Applications in Chemical Biology and Materials Science

Development of Fluorescent Probes and Markers for Biological Imaging Applications

The xanthene core is a well-established fluorophore, known for its high fluorescence quantum yield, excellent photostability, and biocompatibility. researchgate.net These properties make N-(pyridin-4-yl)-9H-xanthene-9-carboxamide and its derivatives promising candidates for the development of fluorescent probes for biological imaging.

Research into related xanthene derivatives has demonstrated their utility as organelle-specific biomarkers. For instance, xanthene compounds featuring a 4-pyridinylimino group have been successfully employed as fluorescent biomarkers for lysosomes and mitochondria in HeLa cells. researchgate.net The pH-dependent protonation of the pyridine (B92270) and xanthene units in these molecules leads to distinct changes in their absorption and emission spectra, allowing for ratiometric sensing of the intracellular environment. researchgate.net Specifically, certain pyridinium-containing xanthene derivatives have shown a remarkable ability to accumulate in mitochondria. researchgate.net

The development of near-infrared (NIR) fluorescent probes is a particularly active area of research due to the advantages of longer wavelength light in biological imaging, such as deeper tissue penetration and reduced autofluorescence. scienceopen.com Xanthene-based structures are being explored as platforms for NIR probes, with modifications to the xanthene scaffold leading to significant shifts in their spectral properties. researchgate.net The pyridinyl group in N-(pyridin-4-yl)-9H-xanthene-9-carboxamide could be chemically modified to fine-tune the photophysical properties of the molecule, potentially leading to the creation of advanced probes for in vivo imaging. scienceopen.com

Table 1: Examples of Xanthene Derivatives and their Biological Imaging Applications

| Compound/Derivative Class | Application | Key Features |

| Xanthene with 4-pyridinylimino group | Lysosome and mitochondria biomarker | pH-dependent absorption and emission |

| Pyridinium-attached 9-amino-9H-xanthene | Mitochondria localization | High selectivity for mitochondria |

| Amine-incorporated xanthene platforms | Hypoxia detection | Near-infrared fluorescence |

Applications in Materials Science for the Creation of Novel Functional Materials

The photophysical properties of the xanthene scaffold also make it an attractive component for the design of novel functional materials. While direct applications of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide in materials science are not yet widely reported, the broader family of xanthene derivatives has shown significant promise.

One area of exploration is the development of luminescent materials through the coordination of xanthene-based ligands with metal ions. For example, homodinuclear lanthanide(III) complexes of xanthene-9-carboxylic acid have been synthesized and characterized. acs.org These complexes exhibit the characteristic luminescence of the lanthanide ions, with the xanthene-9-carboxylate ligand acting as an antenna to absorb and transfer energy to the metal center. acs.org The quantum yields of these materials demonstrate the potential of xanthene derivatives in the creation of efficient light-emitting materials for applications in areas such as displays and sensors. acs.org

The pyridine nitrogen in N-(pyridin-4-yl)-9H-xanthene-9-carboxamide provides a coordination site for metal ions, suggesting its potential use as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). Such materials could exhibit interesting photophysical or catalytic properties, stemming from the combination of the luminescent xanthene unit and the catalytically active metal centers.

Table 2: Photophysical Properties of Lanthanide Xanthene-9-Carboxylate Complexes

| Lanthanide Ion (Ln) | Quantum Yield (%) |

| Europium (Eu) | 0.06 ± 0.01 |

| Terbium (Tb) | 7.30 ± 0.73 |

Tools for Fundamental Biological Research

Beyond its applications in imaging, N-(pyridin-4-yl)-9H-xanthene-9-carboxamide and related compounds can serve as valuable tools for fundamental biological research, particularly in the study of protein-ligand interactions and the development of research biomarkers.

The ability of certain xanthene derivatives to localize within specific cellular compartments, such as mitochondria, makes them effective as research biomarkers to study the dynamics and functions of these organelles. researchgate.net The fluorescence properties of these compounds allow for real-time tracking and analysis of cellular processes. researchgate.net

Furthermore, the 9H-xanthene-9-carboxamide scaffold has been identified as a privileged structure in the design of modulators for biological targets. A number of derivatives of 9H-xanthene-9-carboxylic acid have been synthesized and investigated as potent and orally available enhancers of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). researchgate.netnih.govnih.gov These studies highlight the potential of the xanthene-carboxamide core to interact specifically with protein binding sites. The systematic modification of the amide substituent provides a means to explore the structure-activity relationship and to develop highly selective ligands. nih.govnih.gov This makes N-(pyridin-4-yl)-9H-xanthene-9-carboxamide a potential starting point for the development of chemical probes to study the function of specific proteins and to aid in the process of drug discovery. The analysis of such protein-ligand interactions is crucial for understanding biological pathways and for the rational design of therapeutic agents. jelsciences.com

Concluding Remarks and Future Research Directions

Synthesis of Current Academic Understanding and Identified Research Gaps

N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is a specific organic molecule that, despite its well-defined structure, has a limited presence in dedicated scientific literature. The current academic understanding of this compound is largely extrapolated from research on its constituent chemical moieties: the 9H-xanthene-9-carboxamide core and the pyridine (B92270) ring. The xanthene scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities. researchgate.net Research has particularly focused on 9H-xanthene-9-carboxylic acid amides as potent and orally available positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). researchgate.netnih.govnih.gov These modulators are of interest for their potential therapeutic applications in neurological and psychiatric disorders.

The synthesis of the xanthene core and its derivatives is well-documented, often involving the modification of the carbonyl group at position 9 of xanthones. researchgate.net The formation of the amide linkage, a key feature of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, is a standard chemical transformation. Methodologies typically involve the use of coupling agents or the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine. researchgate.net

Pyridine derivatives are also of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and their ability to engage in various biological interactions. nih.gov The combination of the xanthene-carboxamide structure with a pyridine ring suggests potential for novel biological activities.

The most significant research gap is the lack of studies specifically investigating N-(pyridin-4-yl)-9H-xanthene-9-carboxamide. There is a dearth of published data on its synthesis, characterization, and biological evaluation. Consequently, its physicochemical properties, pharmacological profile, and potential therapeutic applications remain largely unexplored. While the activities of related compounds provide a foundation for speculation, direct experimental evidence is absent.

Prospective Avenues for Further Academic Investigation

The identified research gaps highlight several prospective avenues for further academic investigation into N-(pyridin-4-yl)-9H-xanthene-9-carboxamide.

Detailed Research Findings from Prospective Investigations could include:

Exploration of Novel Synthetic Routes: Future research should focus on developing and optimizing synthetic routes to N-(pyridin-4-yl)-9H-xanthene-9-carboxamide. This could involve exploring different coupling reagents, catalysts, and reaction conditions to improve yield, purity, and cost-effectiveness. A comparative analysis of different synthetic strategies would be valuable.

Deeper Mechanistic Insights: A primary objective should be to elucidate the mechanism of action of this compound. Given the known activity of similar xanthene derivatives, investigating its potential as an mGluR1 modulator would be a logical starting point. researchgate.netnih.gov Binding assays, functional assays, and structural biology studies could provide detailed insights into its molecular targets and how it modulates their activity.

New Research Applications Beyond the Current Scope: Research should extend beyond the established scope of xanthene derivatives. The unique combination of the xanthene and pyridine moieties may confer novel biological properties. Screening the compound against a broad range of biological targets, including enzymes, ion channels, and other receptors, could uncover unexpected therapeutic potential in areas such as oncology, inflammation, or infectious diseases.

| Research Avenue | Key Objectives | Potential Methodologies |

| Novel Synthetic Routes | Optimize synthesis, improve yield and purity, reduce cost. | Comparative studies of coupling agents, exploration of catalytic systems. |

| Mechanistic Insights | Identify molecular targets, elucidate mechanism of action. | Radioligand binding assays, in vitro functional assays, X-ray crystallography. |

| New Research Applications | Discover novel biological activities and therapeutic potential. | High-throughput screening, phenotypic screening, in vivo disease models. |

Evolution of Preclinical Research Paradigms and Integration of New Approach Methodologies

The preclinical evaluation of compounds like N-(pyridin-4-yl)-9H-xanthene-9-carboxamide can benefit significantly from the evolution of preclinical research paradigms and the integration of New Approach Methodologies (NAMs). These advanced models offer the potential for more physiologically relevant and predictive data, bridging the gap between preclinical findings and clinical outcomes. technologynetworks.com

Advanced In Vitro Models:

Organ-on-a-chip Systems: These microfluidic devices recapitulate the structure and function of human organs, allowing for the study of compound effects in a more complex and dynamic environment. biobide.com For a compound with potential neurological applications, a "brain-on-a-chip" model could provide insights into its ability to cross the blood-brain barrier and its effects on neuronal circuits.

3D Cell Cultures and Organoids: Compared to traditional 2D cell cultures, 3D models such as spheroids and organoids more accurately mimic the in vivo cellular environment. technologynetworks.com Cancer organoids, for instance, can be derived from patients and used to test the efficacy of potential anti-cancer agents in a personalized manner. nih.gov

Human Induced Pluripotent Stem Cell (iPSC)-Derived Models: iPSCs can be differentiated into various cell types, providing a source of human cells for preclinical testing. This is particularly valuable for studying neurological disorders where primary human neurons are not readily available. numberanalytics.com

In Silico Modeling:

Computational Cancer Models: In silico models can be used to predict the biological activity and potential targets of a compound based on its chemical structure. nih.gov

Artificial Intelligence (AI) in Drug Discovery: AI algorithms can analyze large datasets to identify potential drug candidates, predict their properties, and optimize their development. numberanalytics.com

The integration of these NAMs into the preclinical research workflow for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide would represent a more modern and potentially more predictive approach to its evaluation.

| New Approach Methodology | Description | Potential Application for N-(pyridin-4-yl)-9H-xanthene-9-carboxamide |

| Organ-on-a-chip | Microfluidic devices mimicking organ function. biobide.com | Assessing blood-brain barrier penetration and neuroactivity. |

| Organoids | 3D self-organizing cell cultures. technologynetworks.comnih.gov | Evaluating efficacy in patient-derived cancer organoids. |

| iPSC-derived Models | Differentiated human cells from stem cells. numberanalytics.com | Studying effects on human neurons in neurological disease models. |

| In Silico Modeling | Computer-based simulations and predictions. nih.gov | Predicting potential biological targets and ADMET properties. |

Q & A

What are the optimal synthetic routes and critical reaction parameters for synthesizing N-(pyridin-4-yl)-9H-xanthene-9-carboxamide?

Level: Basic

Answer:

The synthesis of xanthene-derived carboxamides typically involves multi-step protocols. A common approach includes:

- Core Formation: Condensation of resorcinol derivatives with phthalic anhydride under acidic conditions to generate the xanthene backbone .

- Acylation: Reaction of the xanthene intermediate with pyridin-4-amine using coupling agents (e.g., EDCI or HATU) in anhydrous solvents like DMF or THF.

- Critical Parameters:

How can X-ray crystallography resolve structural ambiguities in N-(pyridin-4-yl)-9H-xanthene-9-carboxamide derivatives?

Level: Advanced

Answer:

X-ray crystallography is critical for confirming molecular geometry and intermolecular interactions. Key steps include:

- Data Collection: High-resolution (≤1.0 Å) data using synchrotron radiation or Cu-Kα sources.

- Twinning Analysis: For crystals exhibiting non-merohedral twinning (common in xanthene derivatives), refine using twin laws (e.g., [100 010 101]) and software like SHELXL .

- Hydrogen Bonding: Identify N—H⋯N or N—H⋯S interactions between the pyridyl group and adjacent molecules, as observed in related carboxamide structures .

- π-π Stacking: Measure centroid distances (e.g., 3.59 Å in analogous compounds) to assess aromatic interactions .

What methodologies are recommended for evaluating the biological activity of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide?

Level: Intermediate

Answer:

Biological evaluation typically involves:

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence polarization or FRET-based assays.

- Cellular Uptake: Fluorescence microscopy leveraging the xanthene core’s intrinsic fluorescence .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified pyridyl or xanthene substituents and compare IC₅₀ values .

- Data Validation: Use orthogonal assays (e.g., SPR and ITC) to confirm binding affinities and minimize false positives.

How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

Level: Advanced

Answer:

Data contradictions often arise from impurities or dynamic processes. Mitigation strategies include:

- NMR:

- Mass Spectrometry:

- Chromatography: Purify via preparative HPLC (C18 columns, 0.1% TFA in H₂O/ACN) to isolate isomers or degradation products .

What computational approaches are suitable for predicting the photophysical properties of this compound?

Level: Advanced

Answer:

Computational studies can guide experimental design:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict absorption/emission wavelengths.

- TD-DFT: Model excited-state transitions (e.g., π→π* in the xanthene core) and compare with experimental UV-Vis spectra .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. water) on fluorescence quantum yield.

- Software Tools: Gaussian, ORCA, or VASP for electronic structure analysis .

How does the pyridin-4-yl substituent influence the compound’s solubility and crystallinity?

Level: Intermediate

Answer:

The pyridyl group impacts physicochemical properties via:

- Solubility: Enhanced aqueous solubility due to hydrogen bonding (pyridyl N acts as H-bond acceptor).

- Crystallinity: Facilitates π-π stacking with aromatic residues, promoting crystal formation. Co-crystallization with thiocyanate or carboxylic acids improves lattice stability .

- Polymorphism Screening: Test solvents (e.g., EtOH, acetonitrile) under varying cooling rates to isolate stable polymorphs.

What are the best practices for handling and storing N-(pyridin-4-yl)-9H-xanthene-9-carboxamide to ensure stability?

Level: Basic

Answer:

- Storage: Store at –20°C in amber vials under inert gas (Ar) to prevent photodegradation and oxidation.

- Handling: Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid hydrolysis of the carboxamide group .

- Stability Monitoring: Regular HPLC analysis (C18 column, 254 nm) to detect decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.